2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide is a synthetically derived organic compound that has shown potential as an antagonist of the A2B adenosine receptor. [] This receptor subtype is involved in various physiological processes, including inflammation, angiogenesis, and vascular tone regulation. [] The compound's ability to selectively target the A2B adenosine receptor makes it a valuable tool for investigating the receptor's role in these processes and exploring its potential as a therapeutic target. []
While specific details regarding the synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide were not explicitly provided in the analyzed papers, it is likely derived from structural modifications of a known A2B antagonist, N-benzo-[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]-acetamide (MRE2029F20). [] The synthesis likely involved a multi-step process with modifications targeting the anilide moiety of the parent compound. [] These modifications might include introducing a benzimidazole ring system as a bioisosteric replacement for the anilide group. [] Further synthetic steps could involve the incorporation of specific substituents like chlorine and trifluoromethyl groups at the 4 and 6 positions of the benzimidazole ring, respectively. []
The molecular structure of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide comprises a central benzimidazole ring linked to a 1,3-dipropyl-3,7-dihydro-purine-2,6-dione moiety via a 2-methyl-2H-pyrazol-3-yl linker. [] The benzimidazole ring is further substituted with chlorine and trifluoromethyl groups at the 4 and 6 positions, respectively. [] The presence of these specific functional groups and their arrangement within the molecule likely contribute to its binding affinity and selectivity for the A2B adenosine receptor.
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide acts as a selective antagonist of the A2B adenosine receptor. [] While the precise binding interactions responsible for its selectivity remain to be fully elucidated, the specific arrangement of its functional groups, including the benzimidazole ring, chlorine, and trifluoromethyl substituents, likely contributes to its high affinity and selectivity for the A2B subtype over other adenosine receptor subtypes. [] By blocking the binding of endogenous adenosine to the A2B receptor, the compound can modulate downstream signaling pathways associated with this receptor, leading to potential therapeutic effects in conditions where A2B receptor activity is implicated.
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide shows promise as a valuable tool in scientific research, particularly in studies investigating the physiological and pathological roles of the A2B adenosine receptor. [] Its high affinity and selectivity for this receptor subtype make it a valuable pharmacological tool for:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0